Benzenesulfonate

Overview

Description

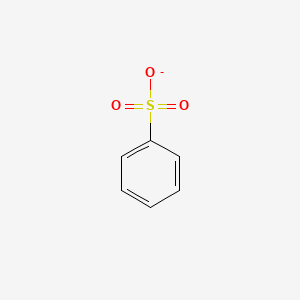

Benzenesulfonate is the simplest of the class of benzenesulfonates, in which the benzene nucleus carries no other substituents. It is a conjugate base of a benzenesulfonic acid.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing benzenesulfonate derivatives?

this compound derivatives are typically synthesized via sulfonation or sulfonylation reactions. For example:

- Benzenesulfonamides : React benzenesulfonyl chloride with amines (e.g., aniline) in dichloromethane using a base like triethylamine to neutralize HCl byproducts .

- Sodium this compound : Produced by neutralizing benzenesulfonic acid with sodium hydroxide, often requiring careful pH control to ensure purity .

Key Reaction Parameters :

| Reaction Type | Solvent | Base/Catalyst | Temperature | Yield Range |

|---|---|---|---|---|

| Sulfonylation of amines | DCM/THF | Triethylamine | 0–25°C | 60–85% |

| Neutralization | Water/ethanol | NaOH | RT | >90% |

Q. Which analytical techniques are commonly used for characterizing this compound compounds?

- Chromatography : UPLC/UV-MS with ACQUITY BEH C18 columns (1.7 µm, 2.1 × 50 mm) and mobile phases like acetonitrile/water (45:55) for separating esters (e.g., methyl this compound) .

- Mass Spectrometry : ESI+ mode with Single Ion Recording (SIR) enhances sensitivity for trace analysis .

- Structural Confirmation : NMR (¹H/¹³C) and FT-IR validate sulfonate group presence and purity (>97% by GC) .

Q. What safety precautions are essential when handling benzenesulfonyl chloride in laboratory settings?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (JIS T 8116), goggles (JIS T 8147), and lab coats .

- First Aid :

- Skin contact : Wash immediately with soap/water for 15+ minutes .

- Eye exposure : Rinse with water for 15 minutes; seek medical attention .

- Hydrolysis Risk : Avoid aqueous solutions for methyl this compound due to slow hydrolysis; prepare fresh standards .

Advanced Research Questions

Q. How can researchers optimize chromatographic conditions to resolve co-eluting this compound esters in complex mixtures?

- Method Scouting : Test columns (C18, phenyl, HILIC) and gradient elution (e.g., 5–95% acetonitrile in 5 min) to improve resolution .

- Internal Standards : Use methyl p-toluenesulfonate (1.2 mg/mL in acetonitrile) to normalize retention time shifts .

- Detector Optimization : Adjust cone gas flow (50 L/hr) and desolvation temperature (350°C) to enhance MS sensitivity .

Data Contradiction Example :

Discrepancies in retention times may arise from column aging or mobile phase pH variations. System suitability tests (e.g., USP tailing factor <2) are critical .

Q. What strategies are effective in addressing discrepancies in reported reaction yields for benzenesulfonamide derivatives?

- Parameter Control : Monitor reaction stoichiometry (1:1.2 molar ratio of sulfonyl chloride:amine) and exclude moisture to prevent side reactions .

- Purity Analysis : Use UPLC-PDA to detect unreacted starting materials; yields <70% may require column chromatography .

- Literature Comparison : Cross-reference synthetic conditions (solvent, catalyst) from peer-reviewed protocols to identify outliers .

Q. How do structural modifications in this compound derivatives influence their reactivity and analytical detection?

- Electron-Withdrawing Groups (e.g., -CF₃): Increase sulfonate ester stability but reduce solubility in polar solvents .

- Alkyl Chain Length : Longer chains (e.g., tetradecyl) enhance surfactant properties but complicate MS detection due to increased hydrophobicity .

Example Structural Effects :

| Derivative | Reactivity Change | Analytical Challenge |

|---|---|---|

| Perfluorinated sulfonates | Resistance to hydrolysis | Requires high-resolution MS |

| N-Cyclohexyl sulfonamide | Steric hindrance | Prolonged retention in HPLC |

Properties

CAS No. |

3198-32-1 |

|---|---|

Molecular Formula |

C6H5O3S- |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

benzenesulfonate |

InChI |

InChI=1S/C6H6O3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,7,8,9)/p-1 |

InChI Key |

SRSXLGNVWSONIS-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)[O-] |

Key on ui other cas no. |

3198-32-1 |

Synonyms |

enzenesulfonate benzenesulfonic acid benzenesulfonic acid hexahydrate, zinc salt, benzenesulfonic acid, ammonium salt benzenesulfonic acid, calcium salt benzenesulfonic acid, iron (+3) salt benzenesulfonic acid, magnesium salt benzenesulfonic acid, potassium salt benzenesulfonic acid, sodium salt benzenesulfonic acid, zinc salt sodium benzenesulfonate sodium benzenesulphonate |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.